HCV NS5B Polymerase Inhibition Potency Comparison
Ethyl 5-bromobenzofuran-3-carboxylate demonstrates measurable inhibitory activity against HCV NS5B polymerase in a cell-based replicon assay (EC50 = 4.00E+3 nM), providing a defined potency benchmark for structure-activity relationship campaigns [1]. In contrast, a closely related benzofuran analog (BDBM50530019) achieves an EC50 of 21 nM in the same assay, indicating a ~190-fold potency difference that is directly attributable to specific structural modifications beyond the core benzofuran-3-carboxylate scaffold [2].
| Evidence Dimension | Antiviral potency (HCV NS5B polymerase inhibition) |
|---|---|
| Target Compound Data | EC50 = 4.00E+3 nM (4 µM) |
| Comparator Or Baseline | BDBM50530019, a benzofuran analog: EC50 = 21 nM |
| Quantified Difference | ~190-fold lower potency for the target compound relative to the optimized analog |
| Conditions | Inhibition of NS5B polymerase in wild-type HCV genotype 1b infected human Huh7 replicon cells, measured after 5 days by RT-PCR assay |
Why This Matters
This quantitative data establishes the compound's utility as a suitable starting point for fragment-based or scaffold-hopping antiviral programs, where its micromolar potency provides a clear baseline for optimization.
- [1] BindingDB. (2021). BDBM50530026 (CHEMBL4474735) Affinity Data: EC50 4.00E+3 nM. View Source
- [2] BindingDB. (2021). BDBM50530019 (CHEMBL4455349) Affinity Data: EC50 21 nM. View Source
